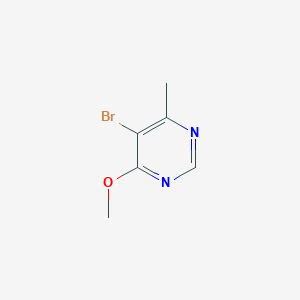

5-Bromo-4-methoxy-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPPNMNAHGZFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717780 | |

| Record name | 5-Bromo-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-87-3 | |

| Record name | 5-Bromo-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-4-methoxy-6-methylpyrimidine

Halogenated pyrimidines are foundational scaffolds in the development of novel therapeutics. The title compound, this compound, is a particularly valuable intermediate. Its structure incorporates several key features for further chemical elaboration: a bromine atom at the C5 position, ideal for cross-coupling reactions, and a methoxy group at C4, which can be a site for nucleophilic substitution. The methyl group at C6 provides steric and electronic influence. These characteristics make it a versatile precursor for creating diverse molecular libraries aimed at various biological targets. Small halogenated heteroaromatic ring systems like this are prized for their ability to participate in well-established cross-coupling chemistries such as Suzuki, Heck, and Stille reactions, enabling rapid access to novel chemical entities[1].

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound begins with a robust retrosynthetic analysis. The target molecule can be conceptually disassembled to reveal a practical forward synthesis pathway. The core pyrimidine ring is most effectively constructed first, followed by sequential functionalization.

A common and effective strategy involves:

-

Pyrimidine Ring Formation: Synthesis of a foundational 4-hydroxy-6-methylpyrimidine ring.

-

Bromination: Introduction of the bromine atom at the C5 position.

-

Chlorination: Conversion of the C4 hydroxyl group to a more reactive chloro group.

-

Methoxylation: Nucleophilic substitution of the C4 chloro group with a methoxy group.

This stepwise approach allows for controlled functionalization and purification at each stage, maximizing the overall yield and purity of the final product.

Mechanistic Considerations: The "Why" Behind the "How"

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

-

Nucleophilic Aromatic Substitution (SNAr): The final methoxylation step is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-poor, facilitating attack by nucleophiles. The reaction likely proceeds through a concerted mechanism, although the traditional stepwise addition-elimination pathway via a Meisenheimer complex is also a useful model for understanding reactivity[2]. Kinetic studies have shown that the mechanism can be influenced by the choice of base and reaction conditions[3][4]. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in pyrimidines, a preference that can be explained by the higher LUMO coefficient at C4[5].

-

Regioselectivity of Bromination: The bromination of the 4-hydroxy-6-methylpyrimidine intermediate is directed to the C5 position. This is due to the electronic nature of the pyrimidine ring and the directing effects of the existing substituents.

Detailed Synthesis Protocol

This protocol is a synthesis of established chemical principles and practical laboratory experience.

Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine

The initial pyrimidine ring is formed via the condensation of an amidine with a β-dicarbonyl compound. A common method involves the reaction of acetamidine hydrochloride with a malonic ester, such as diethyl malonate, in the presence of a strong base.

-

Rationale: Sodium methoxide is an effective and economical base for this condensation. The reaction proceeds by facilitating the formation of the enolate of diethyl malonate, which then attacks the acetamidine.

Step 2: Synthesis of 5-Bromo-4-hydroxy-6-methylpyrimidine

The introduction of the bromine atom at the C5 position is a critical step.

-

Rationale: N-bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The reaction is typically carried out in a suitable solvent like dichloromethane or chloroform[6]. The use of a hydrogen halide salt of the pyrimidine in an inert aromatic solvent at elevated temperatures is another established method for bromination[7].

Step 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

The hydroxyl group at C4 is converted to a chloro group to facilitate the subsequent nucleophilic substitution.

-

Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation[8]. The reaction involves the conversion of the pyrimidine tautomer with the hydroxyl group into the corresponding chloropyrimidine.

Step 4: Synthesis of this compound

The final step involves the nucleophilic substitution of the C4 chloro group with a methoxy group.

-

Rationale: Sodium methoxide in methanol is the reagent of choice for this reaction. The methoxide ion acts as the nucleophile, displacing the chloride ion from the pyrimidine ring. The reaction is typically performed at reflux to ensure a reasonable reaction rate[9]. The higher reactivity of the C4 position ensures regioselective substitution[10].

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetamidine HCl, Diethyl Malonate | Sodium Methoxide | Methanol | Reflux | 3-5 | 80-90 |

| 2 | 4-Hydroxy-6-methylpyrimidine | N-Bromosuccinimide | Dichloromethane | Room Temp | 2-4 | 75-85 |

| 3 | 5-Bromo-4-hydroxy-6-methylpyrimidine | Phosphorus Oxychloride | Neat | Reflux | 4-6 | 80-90 |

| 4 | 5-Bromo-4-chloro-6-methylpyrimidine | Sodium Methoxide | Methanol | Reflux | 2-4 | 85-95 |

Detailed Experimental Protocols

Materials and Equipment:

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

-

NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide (1.2 eq) in anhydrous methanol under an inert atmosphere.

-

To this solution, add acetamidine hydrochloride (1.0 eq) and diethyl malonate (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl to pH 5-6 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-6-methylpyrimidine as a white solid.

Step 2: Synthesis of 5-Bromo-4-hydroxy-6-methylpyrimidine

-

Suspend 4-hydroxy-6-methylpyrimidine (1.0 eq) in dichloromethane.

-

Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the mixture for 3 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and wash the solid with dichloromethane.

-

The resulting solid is 5-bromo-4-hydroxy-6-methylpyrimidine, which can be used in the next step without further purification.

Step 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

-

Carefully add 5-bromo-4-hydroxy-6-methylpyrimidine (1.0 eq) to phosphorus oxychloride (5.0 eq) at 0 °C.

-

Slowly heat the mixture to reflux and maintain for 5 hours.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-4-chloro-6-methylpyrimidine.

Step 4: Synthesis of this compound

-

Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pure solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals include a singlet for the pyrimidine proton, a singlet for the methoxy protons, and a singlet for the methyl protons[11].

-

¹³C NMR: The spectrum should show distinct peaks for the five carbon atoms of the pyrimidine ring and the methoxy carbon[11].

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine[11].

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

N-bromosuccinimide is a lachrymator and irritant.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles and adhering to the described experimental procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Buy 4-Bromo-6-isopropyl-2-methylpyrimidine [smolecule.com]

- 7. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

"5-Bromo-4-methoxy-6-methylpyrimidine" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-4-methoxy-6-methylpyrimidine

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 4319-87-3), a key heterocyclic building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with established spectroscopic principles to offer a robust framework for the characterization and quality control of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the data, but the underlying chemical principles that give rise to the observed spectral signatures.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrimidine with a molecular formula of C₆H₇BrN₂O and a monoisotopic mass of approximately 201.97 Da.[1] Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyrimidine core, provides distinct handles for spectroscopic analysis. Understanding the electronic environment of each atom is crucial for interpreting the resulting spectra.

The workflow for comprehensive analysis involves a multi-technique approach to unambiguously confirm the molecule's identity and purity.

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct count of chemically distinct protons and information about their local electronic environment. The spectrum for this molecule is relatively simple due to the absence of proton-proton coupling.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.48 | Singlet | 1H | H-2 |

| 4.00 | Singlet | 3H | -OCH₃ |

| 2.54 | Singlet | 3H | -CH₃ |

(Data acquired in CDCl₃ at 400 MHz).[2]

Expertise & Interpretation:

-

H-2 Proton (δ 8.48): This proton is the most deshielded in the molecule. Its significant downfield shift is a direct consequence of the anisotropic effect of the pyrimidine ring and the electron-withdrawing nature of the two adjacent nitrogen atoms. It appears as a singlet because there are no protons on the neighboring atoms (C-6 and C-4) to cause spin-spin splitting.

-

Methoxy Protons (δ 4.00): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom, which is in turn bonded to an aromatic system.

-

Methyl Protons (δ 2.54): The methyl group protons are the most shielded, appearing furthest upfield. This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. Like the other signals, it is a singlet due to the lack of adjacent protons.

Caption: Molecular structure and ¹H NMR peak assignments.

¹³C NMR Spectral Analysis

While direct experimental ¹³C NMR data for this specific molecule is not widely published, we can reliably predict the chemical shifts based on the analysis of structurally similar pyrimidines.[3][4] The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | C-4 | Attached to both a nitrogen and an oxygen atom; highly deshielded. |

| ~162 | C-2 | Situated between two electronegative nitrogen atoms. |

| ~158 | C-6 | Attached to a nitrogen and substituted with a methyl group. |

| ~105 | C-5 | Attached to bromine; the C-Br bond shifts the signal upfield relative to other aromatic carbons. |

| ~55 | -OCH₃ | Typical range for a methoxy carbon attached to an aromatic ring. |

| ~24 | -CH₃ | Aliphatic carbon, expected to be the most shielded (upfield). |

Expertise & Interpretation: The carbon chemical shifts are primarily influenced by the electronegativity of the atoms they are bonded to. Carbons C-2, C-4, and C-6, being directly attached to ring nitrogens, are the most deshielded and appear furthest downfield. The C-4 carbon, bonded to both nitrogen and the highly electronegative oxygen of the methoxy group, is predicted to be the most downfield. Conversely, the carbon bearing the bromine atom (C-5) is found at a relatively upfield position, a common observation for carbons bonded to heavier halogens in heterocyclic systems.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

Referencing: Calibrate chemical shifts to the residual solvent peak (CDCl₃ at δ 7.26 ppm).[3]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans for adequate signal-to-noise.

-

Referencing: Calibrate chemical shifts to the solvent peak (CDCl₃ at δ 77.16 ppm).[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

MS Data Analysis

For this compound (Molecular Weight: ~203 g/mol ), Electrospray Ionization (ESI) in positive mode is a suitable technique.

-

Molecular Ion Peak: The mass spectrum is expected to show a protonated molecular ion [M+H]⁺. A key confirmatory feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two prominent peaks of almost equal intensity separated by 2 m/z units.

-

[M+H]⁺: m/z 203 (for C₆H₈⁷⁹BrN₂O⁺)

-

[M+2+H]⁺: m/z 205 (for C₆H₈⁸¹BrN₂O⁺)

-

-

Experimental Data: Mass spectrometry (ES) confirms this, showing a peak at m/z 204 [M+1]⁺, which corresponds to the protonated molecule containing the ⁷⁹Br isotope.[2] Predicted data also supports a strong [M+H]⁺ signal at m/z 202.98.[1]

References

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methoxy-6-methylpyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-methoxy-6-methylpyrimidine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. In the absence of extensive, publicly available experimental solubility data, this document establishes a robust framework for understanding and predicting its behavior in common organic solvents. By integrating theoretical principles, including Hansen Solubility Parameters (HSP) estimated via computational methods, with established experimental protocols, this guide serves as a practical resource for scientists. It details methodologies for both predictive assessment and empirical determination of thermodynamic and kinetic solubility, enabling researchers to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a methyl group on the pyrimidine core—offers multiple reactive sites for the synthesis of more complex molecules. Understanding the solubility of this intermediate is not a trivial pursuit; it is a critical parameter that dictates its utility. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting the efficiency and success of a research and development program. This guide addresses this critical need by providing both a theoretical foundation and practical, field-proven methodologies for assessing the solubility of this compound.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is the foundational concept.[1] The structure of this compound suggests a molecule of moderate polarity. The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, while the brominated aromatic ring and methyl group contribute to its non-polar character.

| Property | Value | Source |

| CAS Number | 4319-87-3 | [2] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [2] |

| Melting Point | 79-80 °C | Vendor Data |

| Predicted LogP | 1.56 | [2] |

| SMILES | COc1nc(C)cc(Br)n1 |

The predicted LogP (octanol-water partition coefficient) of 1.56 indicates a preference for a more lipophilic environment over an aqueous one, suggesting limited water solubility but better solubility in organic solvents.

Theoretical Solubility Assessment: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be plotted as coordinates in a 3D "Hansen space." The principle is that solvents with HSP coordinates close to those of the solute are more likely to dissolve it.[3] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a smaller distance implies higher affinity.

Using group contribution methods, specifically the Yamamoto-MB method available in predictive software, we can estimate the HSP values for this compound.[4][5]

Estimated Hansen Solubility Parameters for this compound:

-

δD: 19.5 MPa⁰·⁵

-

δP: 9.0 MPa⁰·⁵

-

δH: 5.5 MPa⁰·⁵

Predicted Solubility Profile

Based on these estimated HSP values, we can predict the relative solubility of this compound in a range of common laboratory solvents. The table below presents the HSP values for selected solvents and the calculated Hansen distance (Ra) relative to our target compound. A smaller Ra value suggests better solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.1 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.1 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.7 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.4 | Good |

| Methanol | 15.1 | 12.3 | 22.3 | 17.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.8 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 8.6 | Moderate to Low |

| Hexane | 14.9 | 0.0 | 0.0 | 12.6 | Low / Insoluble |

Disclaimer: These are theoretically derived predictions. Experimental verification is essential and is detailed in Section 4.

This predictive analysis aligns with experimental observations for other pyrimidine derivatives, which often show good solubility in polar aprotic solvents like DMF and moderate solubility in alcohols.[6][7]

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions provide a valuable starting point, but for applications in drug development and process chemistry, empirical data is non-negotiable. Two key types of solubility are determined experimentally: thermodynamic and kinetic.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this measurement.[8]

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical and must be determined experimentally; it can range from 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Create a calibration curve with known concentrations of the compound to ensure accuracy.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the result in mg/mL or µg/mL.

The following diagram outlines the workflow for this protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is widely used in early drug discovery for rapid screening.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add the desired aqueous buffer or solvent.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

-

Measurement: Measure the light scattering or turbidity in each well using a nephelometer or a plate reader capable of absorbance readings. Increased scattering indicates precipitation.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to controls.

The diagram below illustrates the high-throughput kinetic solubility workflow.

Caption: Workflow for Kinetic Solubility Determination.

Practical Implications and Recommendations

-

For Synthetic Chemists: Based on the HSP analysis, solvents like Dichloromethane and Ethyl Acetate are predicted to be good choices for reactions at room temperature. For purification via crystallization, a solvent system approach could be effective; for instance, dissolving the compound in a good solvent like dichloromethane and then adding a poor anti-solvent like hexane to induce precipitation.

-

For Drug Discovery Professionals: The moderate lipophilicity (LogP ~1.56) and predicted solubility profile suggest that while the compound is unlikely to have high aqueous solubility, it should be sufficiently soluble in organic solvents like DMSO for the preparation of stock solutions for in vitro screening. Early-stage kinetic solubility assays are highly recommended to flag potential liabilities.

-

For Process Development: For scaling up reactions, understanding the thermodynamic solubility is paramount for controlling crystallization and ensuring product purity and yield. It is strongly advised to generate experimental thermodynamic solubility data in a range of industrially relevant solvents at various temperatures.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | CAS#:4319-87-3 | Chemsrc [chemsrc.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 5. youtube.com [youtube.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the Physical Properties and Storage of 5-Bromo-4-methoxy-6-methylpyrimidine

This guide provides a comprehensive overview of the essential physicochemical properties and outlines a robust strategy for the long-term storage and handling of 5-Bromo-4-methoxy-6-methylpyrimidine (CAS No: 4319-87-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the compound's integrity from procurement to application.

Core Physicochemical Characteristics

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its reactivity is largely dictated by the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy and methyl groups on the pyrimidine ring. Understanding its fundamental physical properties is the first step toward its effective utilization.

Physical Appearance and Properties

The compound typically presents as an off-white to light yellow solid.[1] Key quantitative physical and chemical properties are summarized in the table below. It is crucial to note that while some properties are experimentally determined, others are predicted through computational models and should be treated as estimations.

| Property | Value | Source |

| CAS Number | 4319-87-3 | [1][2][3] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 79-80 °C | [1][2] |

| Boiling Point | 266.6 ± 35.0 °C (Predicted) at 760 mmHg | [2] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.22 ± 0.26 (Predicted) | [1] |

Solubility Profile

While specific quantitative solubility data in a wide range of solvents is not extensively published, the molecular structure—a largely non-polar aromatic core with polar methoxy and nitrogen functionalities—suggests it will exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and moderate solubility in alcohols like methanol and ethanol. Its aqueous solubility is expected to be low. For quantitative studies, it is imperative that researchers determine the solubility in their specific solvent systems experimentally.

Long-Term Storage and Chemical Stability

The long-term stability of any research compound is paramount for the reproducibility of experimental results. Improper storage can lead to degradation, introducing impurities that can confound biological assays or complicate synthetic reactions. The recommended storage conditions for this compound are based on preventing the primary degradation pathways predictable from its chemical structure.

Recommended Storage Conditions

To maintain the compound's purity and integrity over time, the following conditions are essential:

-

Temperature: Refrigerate at 2-8°C .[1][2][3] Low temperatures are critical to slow the rate of any potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes exposure to atmospheric oxygen and moisture.

-

Container: Use a tightly sealed, light-resistant container .[3] Amber glass vials with a secure cap are ideal.

-

Environment: The storage location must be dry and well-ventilated .

Rationale and Potential Degradation Pathways

The stringent storage recommendations are based on the compound's susceptibility to three main degradation pathways: hydrolysis, photodegradation, and oxidation.

The 4-methoxy group on the pyrimidine ring is a potential site for hydrolysis. Under acidic conditions or in the presence of moisture, the ether linkage can be cleaved to yield 5-Bromo-4-hydroxy-6-methylpyrimidine. This mechanism is observed in similar methoxypyrimidine structures, which undergo hydrolysis in the presence of aqueous acid.[4] Storing the compound in a dry environment and under an inert atmosphere is the primary defense against this pathway.

The pyrimidine ring and the carbon-bromine (C-Br) bond are potential chromophores that can absorb ultraviolet (UV) radiation. This absorption can lead to photochemical reactions, including cleavage of the C-Br bond to form radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to a complex mixture of impurities. Studies on other heterocyclic and brominated compounds confirm their sensitivity to photodegradation.[5][6][7] The use of light-resistant (amber) containers is a critical and straightforward measure to prevent this degradation route.

While the pyrimidine ring is relatively electron-deficient, interaction with strong oxidizing agents or slow oxidation from atmospheric oxygen can occur over long periods, potentially leading to the formation of N-oxides or other oxidative artifacts. Storing under an inert atmosphere effectively mitigates this risk.

The following diagram illustrates the primary molecular vulnerabilities of this compound.

graph DegradationPathways { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Main Compound A [label="this compound", fillcolor="#F1F3F4", pos="0,0!"];

// Stress Factors B [label="Moisture / Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; C [label="UV Light", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"]; D [label="Oxygen / Oxidants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"];

// Degradation Products E [label="Hydrolysis Product\n(5-Bromo-4-hydroxy-6-methylpyrimidine)", fillcolor="#F1F3F4", pos="-3,-1!"]; F [label="Photolytic Products\n(e.g., Radical Intermediates)", fillcolor="#F1F3F4", pos="0,-1!"]; G [label="Oxidation Products\n(e.g., N-oxides)", fillcolor="#F1F3F4", pos="3,-1!"];

// Edges A -- B [label=" Hydrolysis"]; A -- C [label=" Photodegradation"]; A -- D [label=" Oxidation"];

B -> E [style=dashed, color="#EA4335"]; C -> F [style=dashed, color="#FBBC05"]; D -> G [style=dashed, color="#4285F4"]; }

Caption: Potential degradation pathways for this compound.Protocol for Experimental Stability Assessment

For applications requiring GMP (Good Manufacturing Practice) standards or for long-term research projects, an in-house stability study may be warranted. The following protocol provides a robust framework for assessing the stability of this compound under defined stress conditions.

Objective

To determine the rate of degradation of the compound under accelerated thermal and photolytic stress conditions and to identify the primary degradation products.

Methodology

-

Reference Standard: Prepare a well-characterized, high-purity reference standard of the compound. Store it under ideal conditions (-20°C, inert atmosphere, dark).

-

Sample Preparation: Accurately weigh samples into individual amber glass vials. For solution-state stability, dissolve the compound in a relevant, pre-qualified solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Thermal Stress: Place solid-state and solution samples in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity (e.g., 75% RH).

-

Photostability: Expose solid-state and solution samples to a calibrated light source according to ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.

-

-

Time Points: Pull samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

-

Analysis:

-

Purity Assay: Use a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products. The peak area of the parent compound is used to calculate the remaining percentage.

-

Impurity Identification: If significant degradation is observed, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the impurity peaks for structural elucidation.

-

-

Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition. This data can be used to estimate the shelf-life under normal storage conditions.

The workflow for this stability assessment is visualized below.

Caption: Workflow for a comprehensive stability assessment protocol.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are hydrolysis, photodegradation, and oxidation. By implementing a storage strategy that includes refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere, researchers can ensure the compound's long-term integrity. For critical applications, a formal stability study is recommended to establish a definitive shelf-life and understand its degradation profile in specific formulations. Adherence to these guidelines is a cornerstone of good scientific practice, safeguarding the quality of research data and the success of synthetic campaigns.

References

- 1. This compound CAS#: 4319-87-3 [m.chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. 4319-87-3|this compound|BLD Pharm [bldpharm.com]

- 4. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 5. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-Bromo-4-methoxy-6-methylpyrimidine" molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-4-methoxy-6-methylpyrimidine for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This halogenated pyrimidine is a valuable heterocyclic building block, strategically designed for facile diversification through modern synthetic methodologies. We will delve into its core molecular attributes, synthesis, spectroscopic characterization, and its strategic application in the discovery of novel chemical entities.

Core Molecular Attributes

This compound is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The key functional handles—a bromine atom at the C5 position, a methoxy group at C4, and a methyl group at C6—provide a unique combination of steric and electronic properties that can be exploited in molecular design and synthesis.

Caption: Chemical structure of this compound.

The quantitative physicochemical properties are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| CAS Number | 4319-87-3 | [1] |

| Appearance | Solid (Typical) | N/A |

| Canonical SMILES | COC1=NC=C(C(=N1)C)Br | N/A |

Synthesis and Purification

The preparation of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable strategy involves the displacement of a more labile leaving group, typically a chloride, from the pyrimidine core with a methoxide source. The choice of a chlorinated precursor is strategic due to its higher reactivity compared to the C-Br bond under the chosen conditions, allowing for selective functionalization.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[1]

-

Reaction Setup: Dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq) in methanol (approx. 25 mL per gram of starting material).

-

Reagent Addition: While stirring the solution at room temperature, add a 25 wt% solution of sodium methoxide in methanol (1.8 eq) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Quenching: Upon completion, carefully quench the reaction by adding a pH 7 buffer solution.

-

Solvent Removal: Remove the bulk of the methanol via distillation under reduced pressure.

-

Extraction: Dilute the remaining aqueous phase with water and extract the product three times with diethyl ether.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical for any synthetic building block. The following data provides the expected spectroscopic signature for this compound.

Data Summary

| Technique | Data | Interpretation | Source |

| ¹H NMR | δ 8.48 (s, 1H), 4.00 (s, 3H), 2.54 (s, 3H) | The singlet at 8.48 ppm corresponds to the lone pyrimidine proton (H2). The singlets at 4.00 ppm and 2.54 ppm represent the methoxy (-OCH₃) and methyl (-CH₃) protons, respectively. | [1] |

| Mass Spec (ES) | m/z 204 [M+H]⁺ | The mass-to-charge ratio corresponds to the protonated molecule, confirming a molecular weight of ~203 g/mol . The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) would also be expected. | [1] |

Standard Protocols for Data Acquisition

The following are generalized yet robust methods for acquiring high-quality spectroscopic data for pyrimidine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-10 seconds) are typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Reactivity and Applications in Drug Discovery

Halogenated heteroaromatic rings are foundational building blocks in modern medicinal chemistry.[4] The C5-bromo substituent on this compound is particularly valuable as it serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[4][5]

This capability allows for the rapid, modular synthesis of large libraries of compounds where the C5 position is decorated with a diverse array of substituents (e.g., aryl, heteroaryl, alkyl, or amino groups). This approach, often referred to as parallel synthesis or diversity-oriented synthesis, is a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.[6][7]

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

The pyrimidine core itself is a "privileged scaffold," frequently found in kinase inhibitors and other targeted therapeutics where it can form critical hydrogen bond interactions within the ATP-binding site of enzymes.[7] By using this compound, researchers can rapidly explore the structure-activity relationship (SAR) at the C5 position, optimizing for potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | 4319-87-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Bromo-4-methoxy-6-methylpyrimidine: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methoxy-6-methylpyrimidine is a halogenated pyrimidine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive bromine atom, a methoxy group, and a methyl group on the pyrimidine core, allows for diverse and selective chemical modifications. This guide provides a comprehensive overview of the discovery, historical development, and modern synthetic routes to this versatile compound, offering insights into the strategic considerations that have driven its preparation and application in the field of drug discovery.

A Modern Discovery: The First Documented Synthesis

While the pyrimidine core is a long-established scaffold in organic chemistry, the specific compound this compound appears to be a relatively recent addition to the chemist's toolkit. The first documented, efficient synthesis was reported in 2011 by Z. Wang and colleagues . Their work, published in the journal Synthesis, focused on developing a mild and efficient method for the preparation of various 4-alkoxy-5-bromopyrimidines. This publication marks a key moment in the history of this compound, providing a reliable and accessible route for its production.

The motivation behind Wang's research was to create a straightforward pathway to substituted pyrimidines, which are crucial intermediates in the synthesis of biologically active molecules. The presence of the bromine atom at the 5-position is particularly significant, as it provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The methoxy group at the 4-position and the methyl group at the 6-position also influence the electronic properties and steric environment of the pyrimidine ring, allowing for fine-tuning of its reactivity.

The Historical Foundation: Synthesis of the Pyrimidine Core

The journey to this compound is built upon decades of foundational research in heterocyclic chemistry. The core of this molecule, a substituted pyrimidine ring, is typically constructed through well-established condensation reactions. The most relevant historical precursor is 4,6-dihydroxy-2-methylpyrimidine .

The synthesis of this dihydroxy pyrimidine is a classic example of the Pinner pyrimidine synthesis . This reaction, first described in the late 19th century, involves the condensation of a 1,3-dicarbonyl compound with an amidine. In the case of 4,6-dihydroxy-2-methylpyrimidine, the common starting materials are a malonic ester (such as diethyl malonate) and acetamidine. This condensation reaction provides a robust and scalable method for the formation of the pyrimidine ring system.

The general mechanism of the Pinner synthesis involves the reaction of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound to form the pyrimidine ring.[1][2]

Step-by-Step Synthesis Protocols

This section details the key synthetic transformations leading to this compound, starting from the foundational Pinner synthesis of the pyrimidine core.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Pinner Synthesis)

This protocol outlines the synthesis of the key dihydroxy pyrimidine intermediate.

Materials:

-

Diethyl malonate

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared.

-

Acetamidine hydrochloride and diethyl malonate are added to the sodium ethoxide solution.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Causality of Experimental Choices:

-

Sodium ethoxide: A strong base is required to deprotonate the active methylene group of diethyl malonate, initiating the condensation reaction.

-

Ethanol: Serves as a suitable solvent for the reactants and the base.

-

Reflux: The elevated temperature accelerates the rate of the condensation and cyclization reactions.

-

Acidification: Neutralizes the excess base and protonates the pyrimidine ring, leading to the precipitation of the dihydroxy product.

Protocol 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the corresponding dichloro derivative, a more reactive intermediate.

Materials:

-

4,6-dihydroxy-2-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

-

4,6-dihydroxy-2-methylpyrimidine is treated with an excess of phosphorus oxychloride.

-

A catalytic amount of N,N-dimethylaniline can be added.

-

The mixture is heated, typically at reflux, until the reaction is complete.

-

Excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

-

Phosphorus oxychloride: A powerful chlorinating agent that replaces the hydroxyl groups with chlorine atoms.

-

Heat: Provides the necessary activation energy for the chlorination reaction.

-

Quenching on ice: Decomposes the unreacted phosphorus oxychloride in a controlled manner.

Protocol 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

The dichloro intermediate is then selectively brominated at the 5-position.

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride or other suitable solvent

-

Azobisisobutyronitrile (AIBN) or UV light (initiator)

Procedure:

-

4,6-dichloro-2-methylpyrimidine is dissolved in a suitable solvent like carbon tetrachloride.

-

N-Bromosuccinimide and a radical initiator such as AIBN are added.

-

The mixture is heated under reflux or irradiated with UV light to initiate the bromination.

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A convenient and selective source of bromine for electrophilic aromatic substitution on the electron-rich pyrimidine ring.

-

Radical initiator (AIBN or UV light): Facilitates the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical required for the substitution reaction.

Protocol 4: Synthesis of this compound

This final step involves the selective substitution of one of the chlorine atoms with a methoxy group.

Materials:

-

5-Bromo-4-chloro-6-methylpyrimidine

-

Sodium methoxide

-

Methanol

Procedure:

-

5-Bromo-4-chloro-6-methylpyrimidine is dissolved in methanol.

-

A solution of sodium methoxide in methanol is added dropwise at room temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Causality of Experimental Choices:

-

Sodium methoxide: A strong nucleophile that selectively displaces the more reactive chlorine atom at the 4-position. The chlorine at the 6-position is generally less reactive due to steric hindrance from the adjacent methyl group.

-

Methanol: Serves as both the solvent and the source of the methoxy group.

-

Room temperature: The reaction is typically facile and does not require heating, which helps to minimize side reactions.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,6-dihydroxy-2-methylpyrimidine | C₅H₆N₂O₂ | 126.11 |

| 4,6-dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 |

| 5-Bromo-4-chloro-6-methylpyrimidine | C₅H₃BrCl₂N₂ | 241.89 |

| This compound | C₆H₇BrN₂O | 203.04 |

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described above.

Caption: Pinner synthesis of the pyrimidine core.

Caption: Functionalization to the final product.

Conclusion

The story of this compound is a testament to the incremental nature of chemical research. While its specific documented synthesis is a 21st-century development, its existence is made possible by the foundational discoveries of 19th and 20th-century organic chemists. For today's researchers, this compound offers a versatile platform for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, rooted in the classic Pinner reaction and modern functionalization techniques, is essential for leveraging its full potential in the ongoing quest for new and improved pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-4-methoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Pyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in medicinal chemistry for the construction of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmacologically active molecules.[2] Pyrimidine derivatives, in particular, represent a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents, including a variety of kinase inhibitors pivotal in oncology research.[2]

5-Bromo-4-methoxy-6-methylpyrimidine is a key building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the bromine atom towards palladium-catalyzed cross-coupling reactions, making it an ideal substrate for Suzuki coupling.[2] This application note provides a comprehensive guide for researchers, offering a detailed protocol for the Suzuki coupling of this compound with a range of aryl and heteroaryl boronic acids. The resulting 5-substituted-4-methoxy-6-methylpyrimidine scaffolds are valuable intermediates for the development of novel therapeutic agents.

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex.[3] The fundamental steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]

-

Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.[1][3] The base plays a crucial role in activating the boronic acid.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3]

Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Suzuki coupling of this compound. Optimization may be necessary for specific substrates.

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.1–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or other advanced catalysts; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[5]

-

Anhydrous and Degassed Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3][6]

-

Inert Gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Equipment Setup

A standard Schlenk line or glovebox is recommended to maintain an inert atmosphere, which is crucial for the stability and activity of the palladium catalyst. The reaction should be carried out in a well-ventilated fume hood.

Detailed Reaction Procedure

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyrimidine.

-

Reaction Execution: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up Procedure:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki coupling of this compound.

Key Considerations and Troubleshooting

Choice of Catalyst: While traditional catalysts like Pd(PPh₃)₄ are effective, more advanced catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer higher activity, lower catalyst loadings, and broader substrate scope, especially for challenging couplings.[7][8]

Selection of Base: The choice of base is critical for the activation of the boronic acid.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent System: A variety of solvents can be employed, often as a biphasic mixture with water.[1][6] Common choices include 1,4-dioxane, toluene, and DMF.[3] The solvent system influences the solubility of the reagents and the stability of the catalytic species.

Potential Side Reactions:

-

Protodeborylation: The boronic acid can be cleaved by acidic protons, leading to the formation of an arene byproduct. This can be minimized by using anhydrous conditions and a suitable base.[6]

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures and with more reactive boronic acids.

-

Dehalogenation: The starting bromopyrimidine can be reduced to the corresponding debrominated pyrimidine.

Troubleshooting Table

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst, or try a different catalyst system. Ensure a strictly inert atmosphere. |

| Insufficiently active base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Significant Side Products | Protodeborylation | Ensure anhydrous solvents and use a non-nucleophilic base. |

| Homocoupling | Lower the reaction temperature or use a less reactive boronic ester. | |

| Dehalogenation | Use a milder base or lower the reaction temperature. | |

| Difficult Purification | Co-elution of product and byproducts | Optimize the column chromatography conditions (e.g., different solvent system, different stationary phase). |

| Residual palladium | Treat the crude product with a palladium scavenger or perform an additional purification step. |

Catalytic Cycle of the Suzuki Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and efficient route to a diverse range of substituted pyrimidines. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can effectively synthesize novel compounds with significant potential in drug discovery and development. This guide serves as a comprehensive resource to facilitate the successful application of this important synthetic transformation.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

Application Note: Strategic Synthesis of Kinase Inhibitors from 5-Bromo-4-methoxy-6-methylpyrimidine

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of clinically approved kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 5-Bromo-4-methoxy-6-methylpyrimidine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its chemical properties, detail key synthetic transformations—primarily palladium-catalyzed cross-coupling reactions—and provide step-by-step, field-proven protocols. The causality behind experimental choices, insights into structure-activity relationships (SAR), and methods for biological evaluation are discussed to provide a holistic framework for inhibitor development.

The Central Role of Pyrimidines in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Kinase inhibitors typically function by competing with adenosine triphosphate (ATP) at its binding site. The pyrimidine core is exceptionally well-suited for this role. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a key interaction that anchors the inhibitor and is a primary determinant of binding affinity.[3] The C4, C5, and C6 positions of the pyrimidine ring provide vectors for chemical elaboration, allowing medicinal chemists to introduce substituents that occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.[4][5]

Caption: Simplified MAPK/ERK signaling cascade, a common target for kinase inhibitors.

The Starting Block: this compound

This substituted pyrimidine is an excellent starting material due to its distinct chemical handles. The bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions, while the methoxy group at C4 can be retained for its electronic influence or later substituted.

Core Molecular Data

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃O | [6] |

| Molecular Weight | 218.05 g/mol | [6] |

| CAS Number | 7749-55-5 | [6] |

| Appearance | White to off-white solid | |

| Key Reactive Site | C5-Br bond | [7][8] |

Protocol: Synthesis of this compound

This protocol describes the synthesis from the more readily available chloro-precursor. The methoxide ion acts as a nucleophile, displacing the chloride at the C4 position. This reaction is generally efficient and high-yielding.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

5-Bromo-4-chloro-6-methylpyrimidine

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (25 wt% solution in methanol)

-

pH 7 Buffer solution

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous methanol.[9]

-

With stirring, add sodium methoxide solution (1.8 eq) dropwise to the mixture.[9]

-

Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, quench the reaction by adding the pH 7 buffer solution.[9]

-

Reduce the volume of methanol using a rotary evaporator.[9]

-

Dilute the remaining aqueous phase with deionized water and perform a liquid-liquid extraction with diethyl ether (3x volumes).[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

-

Validation: Confirm the structure and purity using ¹H NMR and Mass Spectrometry. Expected MS (ES) m/z 204 [M+H]⁺.[9]

Core Synthetic Strategies for Diversification

The C5-Bromine is the key to diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the precise and efficient formation of C-C and C-N bonds.[8][10][11]

Caption: Key synthetic pathways from the starting pyrimidine.

Route A: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is indispensable for creating biaryl or heteroaryl structures, which are prevalent in kinase inhibitors.[3][7] This reaction couples the C5-Br of our pyrimidine with an organoboron species (e.g., an arylboronic acid). The choice of the arylboronic acid is critical as this moiety will often extend into hydrophobic regions of the ATP binding pocket, significantly influencing potency and selectivity.

Causality: We choose a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) because they are efficient for coupling aryl bromides. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[8] The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.

Route B: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing an amine substituent at the C5 position. This can be a primary or secondary amine, which can serve as a hydrogen bond donor/acceptor or as a point for further functionalization. This reaction is particularly useful for creating inhibitors that require specific interactions in the solvent-front region of the kinase.[10]

Causality: This reaction requires a specific combination of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand is crucial for facilitating the reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.

Detailed Experimental Protocols

The following protocols are generalized frameworks. Researchers should optimize conditions for each specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 5-aryl-4-methoxy-6-methylpyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]

-

Base (e.g., K₂CO₃, 2.0 eq)[8]

-

Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)[8]

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst, followed by the degassed solvent system.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Microwave irradiation can often accelerate this reaction significantly.[11]

-

Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 2-16 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[8]

-

Separate the layers. Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Hexanes/Ethyl Acetate).

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields typically range from 60-95%.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for 4-Anilino Derivatives

Many potent kinase inhibitors feature an aniline moiety at the C4 position. While our starting material has a methoxy group, a common strategy involves starting with a 4-chloro analog and substituting it with a desired amine. This step is often performed after the Suzuki coupling.

Objective: To install a substituted aniline at the C4 position of a pyrimidine core. This protocol assumes a 5-aryl-4-chloro-6-methylpyrimidine intermediate.

Materials:

-

5-Aryl-4-chloro-6-methylpyrimidine (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Solvent (e.g., Isopropanol, n-Butanol)

-

Acid catalyst (e.g., a few drops of conc. HCl) or a non-nucleophilic base (e.g., DIPEA)

Procedure:

-

In a round-bottom flask, dissolve the 5-aryl-4-chloro-6-methylpyrimidine and the substituted aniline in the chosen solvent.[12]

-

Add the acid catalyst. The acid protonates the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.

-

Heat the mixture to reflux (80-120 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction mixture. If an acid catalyst was used, neutralize with a base (e.g., sat. NaHCO₃ solution).

-

Remove the solvent under reduced pressure.

-

Extract the product into an organic solvent like EtOAc or CH₂Cl₂.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the product by flash column chromatography or recrystallization.

-

Validation: Characterize the final product by NMR and HRMS.

Data & Structure-Activity Relationship (SAR) Insights

The power of this synthetic platform lies in the ability to rapidly generate a library of analogs for SAR studies.[12][13]

Representative Synthetic Outcomes (Hypothetical Data)

| Entry | Arylboronic Acid (at C5) | Aniline (at C4) | Yield (Suzuki) | Yield (SNAr) |

| 1 | 4-Fluorophenylboronic acid | 3-Chloroaniline | 88% | 75% |

| 2 | 3-Methoxyphenylboronic acid | 3-Chloroaniline | 92% | 71% |

| 3 | Indole-5-boronic acid | 3-Chloroaniline | 75% | 68% |

| 4 | 4-Fluorophenylboronic acid | 3-Ethynylaniline | 88% | 80% |

Biological Activity & SAR (Hypothetical Data vs. EGFR)

| Compound (from Entry) | EGFR IC₅₀ (nM) | SAR Insights |

| 1 | 55 | The 4-fluorophenyl group provides a good baseline activity. |

| 2 | 120 | The meta-methoxy group is less favorable, possibly due to steric or electronic effects in the binding pocket. |

| 3 | 15 | The larger, hydrogen-bond-donating indole scaffold significantly improves potency, likely through additional interactions.[5] |

| 4 | 8 | The 3-ethynylaniline at C4, a common feature in irreversible inhibitors, forms a covalent bond with a nearby cysteine residue, leading to potent inhibition.[5] |